2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
This compound features a fluorophenoxy group linked to an acetamide scaffold, which is further substituted with a 2-oxopyrrolidin-1-yl moiety on the phenyl ring. The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the 2-oxopyrrolidin moiety may contribute to hydrogen-bonding interactions, influencing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-15-4-1-2-5-16(15)24-12-17(22)20-13-7-9-14(10-8-13)21-11-3-6-18(21)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKPYZEBNLHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Coupling with the pyrrolidinone derivative: The fluorophenoxy intermediate is then coupled with a pyrrolidinone derivative under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final acylation: The resulting intermediate is then acylated with an appropriate acylating agent to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide. For instance, derivatives featuring the pyrrolidine structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: HepG2 Cells
In a study focused on hepatocellular carcinoma (HCC), a related pyrrolidine derivative was observed to regulate apoptosis-related gene expressions, indicating its potential as an anticancer agent. The compound demonstrated significant cytotoxic effects on HepG2 cells, with alterations noted in both pro-apoptotic and anti-apoptotic pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Pyrrolidine Derivative | 27.7 - 39.2 | MCF-7, T47-D, MDA-MB231 |
| Control (Paclitaxel) | <100 | NIH-3T3 |
Neurological Applications
The compound's structural components suggest potential interactions with neurotransmitter systems, particularly through NMDA receptor antagonism. Research indicates that similar compounds have been explored for their dissociative effects and potential therapeutic applications in treating conditions such as depression and anxiety.
Case Study: NMDA Receptor Antagonism
Research into related substances has shown that they can act as NMDA receptor antagonists, which may lead to new treatments for mood disorders. The pharmacological profile of these compounds highlights their ability to modulate synaptic transmission, potentially offering neuroprotective effects .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
-
Starting Materials :
- 2-fluorophenol
- 4-(2-oxopyrrolidin-1-yl)aniline
- Acetic anhydride
-
Reaction Conditions :
- The reaction is typically conducted under reflux conditions in a suitable solvent such as dichloromethane.
- Purification is achieved through column chromatography.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Phenyl Substituents
Key Insights :
Analogues with Heterocyclic Modifications
Key Insights :
Physicochemical and Crystallographic Comparisons
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C18H19FN2O3
- Molecular Weight : 344.35 g/mol
- CAS Number : 905666-92-4
The structure features a fluorinated phenoxy group and a pyrrolidine moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. The presence of the pyrrolidine ring suggests potential activity in modulating central nervous system (CNS) pathways, particularly those involved in mood regulation and psychotic disorders.
Antipsychotic Properties
A study examining related compounds demonstrated that arylpiperazines exhibited significant antipsychotic effects through their interaction with 5-HT2A and D2 receptors. For instance, the compound 2-[4-(aryl)piperazin-1-yl]-N-phenylacetamides showed variable efficacy in reducing catalepsy in animal models, indicating potential for treating psychotic disorders .
| Compound | Activity | Efficacy (ED50 mg/kg) | Receptor Interaction |
|---|---|---|---|
| 3a | Moderate | 80 | D2, 5-HT2A |
| 3b | High | 60 | D2 |
| 3c | Low | 100 | 5-HT2A |
Analgesic Activity
The analgesic potential of similar compounds has also been investigated. A compound structurally akin to This compound demonstrated significant pain relief in animal models, possibly through inhibition of the cyclooxygenase (COX) pathway, which is crucial for prostaglandin synthesis involved in inflammation and pain perception.
Study on Antipsychotic Effects
In a controlled study involving various arylpiperazine derivatives, it was found that certain modifications led to enhanced binding affinity for the D2 receptor while minimizing side effects like catalepsy. The results indicated that the introduction of specific substituents on the phenyl ring could optimize therapeutic effects while reducing adverse reactions .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step pathways, including:
- Amide bond formation : Reacting 2-(2-fluorophenoxy)acetic acid with 4-(2-oxopyrrolidin-1-yl)aniline under coupling agents like EDCI/HOBt in dichloromethane .
- Heterocyclic modifications : Introducing the pyrrolidinone moiety via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Characterization :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide linkage .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are appropriate for evaluating this compound?
Methodological Answer: Initial biological activity screening should focus on:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases (e.g., COX-2) to identify mechanistic pathways .
Q. Key Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).
- Solvent controls (DMSO <0.1% v/v) to rule out vehicle interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer: SAR strategies include:
- Substituent variation : Replace the fluorophenoxy group with chloro- or methoxy-analogs to assess electronic effects on bioactivity .
- Heterocycle replacement : Substitute pyrrolidinone with piperidinone or morpholine rings to evaluate steric and hydrogen-bonding influences .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with targets like EGFR or TNF-α .
Q. Data Analysis :
- Correlate logP values (calculated via ChemDraw) with cellular permeability trends .
- Compare IC₅₀ shifts across analogs to identify optimal substituents .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies via:
- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize variability .
- Dose-response validation : Perform 8-point dilution series (0.1–100 μM) with triplicate measurements .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
Case Example :
If anti-inflammatory activity conflicts, compare NF-κB inhibition in THP-1 macrophages versus RAW 264.7 macrophages under LPS stimulation .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., pyrrolidinone oxidation) .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes and LC-MS/MS metabolite detection .
- Molecular dynamics (MD) : Simulate compound binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
Q. Optimization Strategies :
- Introduce electron-withdrawing groups (e.g., CF₃) to block oxidative metabolism .
- Modify logD values (<3) to enhance solubility and reduce hepatic clearance .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for hydrolysis products .
- Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photodegradation .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C indicates solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
